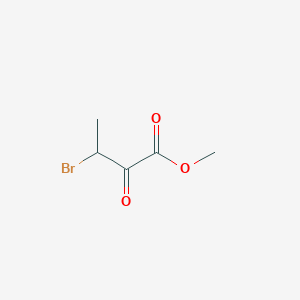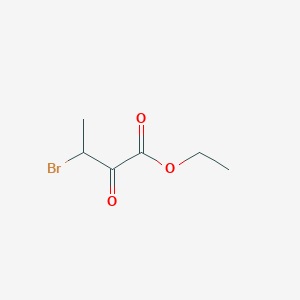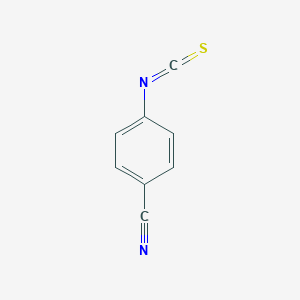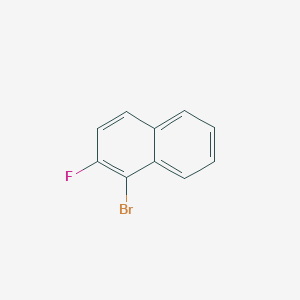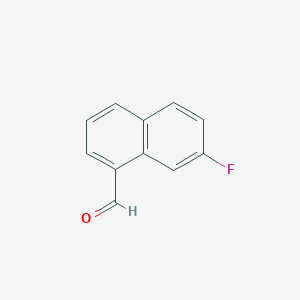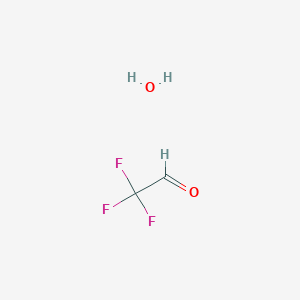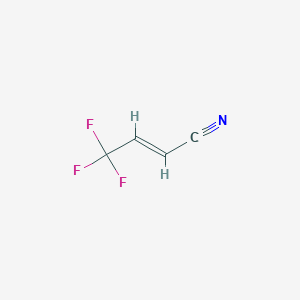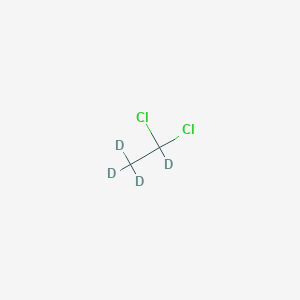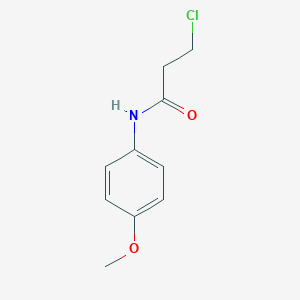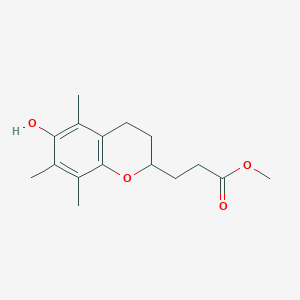
2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman
Overview
Description
.alpha.-Carboxyethyl-6-hydroxychroman is a metabolite of alpha-tocopherol, which is a form of vitamin E. This compound is found in various biological systems and is known for its antioxidant properties. It is a water-soluble derivative of alpha-tocopherol and plays a role in the body’s defense against oxidative stress .
Mechanism of Action
Target of Action
The primary target of 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman, also known as α-CEHC, is reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a situation known as oxidative stress .
Mode of Action
As a derivative of α-tocopherol (Vitamin E), α-CEHC acts as an antioxidant . It interacts with ROS, neutralizing them and preventing them from causing oxidative damage to cellular components such as proteins, lipids, and DNA . This interaction helps maintain the balance of ROS in the body, contributing to overall health and well-being .
Biochemical Pathways
The compound is involved in the metabolic pathway of Vitamin E . When there is an excess of α-tocopherol in the body, it is metabolized into α-CEHC. This process involves the degradation of α-tocopherol to α-CEHC, which is then excreted in the urine . This is a means of disposing of excess Vitamin E .
Pharmacokinetics
It is known that large intakes of α-tocopherol result in increased urinary α-cehc . This suggests that α-CEHC is readily excreted from the body, which could impact its bioavailability.
Result of Action
The primary result of α-CEHC’s action is the reduction of oxidative stress in the body . By neutralizing ROS, α-CEHC helps protect cell membranes from oxidative damage . This can contribute to the prevention of various diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman interacts with a variety of enzymes, proteins, and other biomolecules. As an antioxidant, it may help protect cell membranes from reactive oxygen species
Cellular Effects
The effects of 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman on various types of cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman involves its antioxidant properties. It can donate a hydrogen atom to reduce free radicals, thereby protecting cell membranes from oxidative damage . It may also interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman is involved in the metabolic pathways related to the metabolism of Vitamin E . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
.alpha.-Carboxyethyl-6-hydroxychroman can be synthesized through a series of chemical reactions starting from linalool. The synthetic route involves the following steps :
Oxidation of Linalool: Linalool is oxidized using 3-chloroperoxybenzoic acid in dichloromethane at 0°C to form γ-methyl-γ-vinylbutyrolactone.
Cyclization: The intermediate is then cyclized using p-toluenesulfonic acid monohydrate.
Purification: The product is purified using silica gel column chromatography.
Final Reaction: The purified intermediate is reacted with trimethylhydroquinone in the presence of boron trifluoride etherate to yield .alpha.-carboxyethyl-6-hydroxychroman.
Chemical Reactions Analysis
.alpha.-Carboxyethyl-6-hydroxychroman undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
.alpha.-Carboxyethyl-6-hydroxychroman has several scientific research applications :
Antioxidant Research: It is studied for its antioxidant properties and its ability to scavenge free radicals.
Biomarker Studies: It is used as a biomarker for vitamin E intake and status in nutritional studies.
Medical Research: It is investigated for its potential role in preventing oxidative stress-related diseases, such as cardiovascular diseases and cancer.
Industrial Applications: It is used in the formulation of dietary supplements and functional foods.
Comparison with Similar Compounds
.alpha.-Carboxyethyl-6-hydroxychroman is similar to other carboxyethyl-6-hydroxychroman compounds, such as gamma-carboxyethyl-6-hydroxychroman . it has unique properties that distinguish it from its analogs:
Antioxidant Potency: .alpha.-carboxyethyl-6-hydroxychroman has a slightly lower antioxidant potency compared to gamma-carboxyethyl-6-hydroxychroman.
Biological Activity: It exhibits different biological activities and interactions with molecular targets.
Metabolic Pathways: The metabolic pathways and excretion rates of .alpha.-carboxyethyl-6-hydroxychroman differ from those of its analogs.
Similar compounds include:
- Gamma-carboxyethyl-6-hydroxychroman
- Delta-carboxyethyl-6-hydroxychroman
Properties
IUPAC Name |
3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXODOWFEFKOVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4072-32-6 | |
| Record name | α-CEHC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



